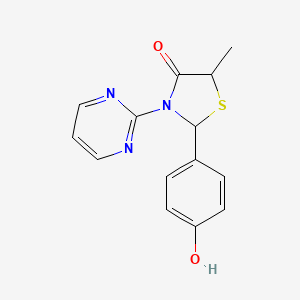

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Description

Properties

CAS No. |

821782-86-9 |

|---|---|

Molecular Formula |

C14H13N3O2S |

Molecular Weight |

287.34 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-2-8-16-14)13(20-9)10-3-5-11(18)6-4-10/h2-9,13,18H,1H3 |

InChI Key |

DERCQVUIQUAEOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(S1)C2=CC=C(C=C2)O)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-aminopyrimidine and thioglycolic acid in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrimidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Activities of Thiazolidin-4-one Derivatives

Biological Activity

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family. This compound has attracted attention due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and metabolic disorder therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- CAS Number : 821782-86-9

- Molecular Formula : C14H13N3O2S

- Molecular Weight : 287.34 g/mol

- IUPAC Name : 2-(4-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

The biological activity of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell walls or inhibit essential enzymes critical for bacterial survival.

- Anticancer Properties : It has been shown to induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways, potentially affecting cell proliferation.

- Metabolic Regulation : The compound demonstrates insulin-sensitizing effects, enhancing glucose uptake in insulin-resistant models.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one have been tested against various bacterial strains with promising results.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazolidinone Derivative A | E. coli | 32 µg/mL |

| Thiazolidinone Derivative B | S. aureus | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.7 | Induction of apoptosis |

| MCF7 (breast cancer) | 12.3 | Cell cycle arrest |

These findings suggest that the compound may be effective in targeting specific cancer types.

Metabolic Effects

Thiazolidinones have also been studied for their role in metabolic disorders such as type 2 diabetes. In a study involving high-carbohydrate diet-induced insulin-resistant mice:

| Treatment Group | Blood Glucose Level (mg/dL) | Leptin Level (ng/mL) |

|---|---|---|

| Control | 180 | 12 |

| Thiazolidinone Treatment | 130 | 20 |

The results indicate a significant reduction in blood glucose levels and an increase in leptin levels, suggesting improved metabolic function.

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

- Case Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a derivative similar to the target compound induced apoptosis in breast cancer cells via mitochondrial pathways.

- Case Study on Insulin Sensitivity : Research published in Diabetes Care showed that administration of thiazolidinone derivatives improved insulin sensitivity in obese rats, leading to better glycemic control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a cyclocondensation reaction between 4-hydroxyphenyl derivatives, pyrimidin-2-yl amines, and thioglycolic acid under acidic or basic conditions. Evidence from analogous thiazolidinone syntheses suggests that molecular sieves (e.g., 3Å) can improve yields by absorbing water, shifting equilibrium toward product formation . Reaction temperature (~80°C) and solvent choice (e.g., ethanol or DMF) critically affect purity, with recrystallization in ethanol/dioxane mixtures recommended for isolating crystalline products .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the thiazolidinone carbonyl (~170 ppm in ¹³C), pyrimidine protons (δ 8.5–9.0 ppm for aromatic H), and hydroxyl protons (δ 5.5–6.0 ppm, exchangeable with D₂O) .

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the thiazolidinone core .

- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks matching the exact mass (C₁₅H₁₃N₃O₂S: ~307.07 g/mol) .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer : Tools like ACD/Labs Percepta or ChemAxon’s MarvinSuite can estimate logP (∼2.5) and aqueous solubility (∼0.1 mg/mL at pH 7.4) based on its aromatic and polar functional groups. Molecular dynamics simulations (e.g., GROMACS) further model solvation behavior .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of the thiazolidinone ring?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is critical for determining bond lengths, angles, and ring puckering. For example, the thiazolidinone ring typically adopts an envelope conformation, with the pyrimidine substituent influencing planarity. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 ensure accuracy .

Q. What strategies address contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1–100 μM to differentiate selective antimicrobial activity (MIC < 10 μM) from non-specific cytotoxicity (IC₅₀ > 50 μM) .

- Target Validation : Use siRNA or CRISPR knockdown of putative targets (e.g., IL6 for anti-inflammatory activity) to confirm mechanism .

- Assay Controls : Include reference compounds (e.g., ampicillin for antimicrobial assays) and cell viability controls (MTT assay) .

Q. How can molecular docking studies predict the interaction of this compound with enzymes like hyaluronidase or IL6?

- Methodological Answer : Dock the compound into active sites (e.g., hyaluronidase PDB: 1FCV) using AutoDock Vina or Schrödinger Glide. Focus on hydrogen bonding with the thiazolidinone carbonyl and π-π stacking between the pyrimidine ring and aromatic residues (e.g., Tyr75 in IL6). Validate predictions with mutagenesis or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.